

# A Comparative Analysis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide and Other Prominent Sulfonamides

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide*

**Cat. No.:** B086529

[Get Quote](#)

This guide provides a detailed comparative analysis of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**, a sulfonamide derivative with demonstrated biological activities, against a panel of well-established sulfonamide drugs: the antibacterial agent Sulfamethoxazole, the carbonic anhydrase inhibitor Acetazolamide, and the selective COX-2 inhibitor Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical properties, mechanisms of action, and biological activities of these compounds, supported by experimental data and protocols.

## Introduction to N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

**N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** is a synthetic compound belonging to the sulfonamide class of molecules. Its structure features a p-toluenesulfonyl group attached to a 4-aminophenol moiety. While not a clinically approved drug, this molecule and its derivatives have been the subject of research to explore their potential therapeutic applications. Studies have indicated its inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggesting its potential in addressing inflammation and neurodegenerative disorders.

This guide will dissect the performance of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** in the context of other sulfonamides that have achieved widespread clinical use, providing a framework for understanding its potential and limitations.

## Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight, lipophilicity (LogP), and acid dissociation constant (pKa) influence a drug's absorption, distribution, metabolism, and excretion (ADME).

| Property                 | N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide       | Sulfamethoxazole                                                   | Acetazolamide                                                                  | Celecoxib                                                                         |
|--------------------------|------------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Molecular Formula        | C <sub>13</sub> H <sub>13</sub> NO <sub>3</sub> S[1] | C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub> S[2] | C <sub>4</sub> H <sub>6</sub> N <sub>4</sub> O <sub>3</sub> S <sub>2</sub> [1] | C <sub>17</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S[3] |
| Molecular Weight (g/mol) | 263.31[1]                                            | 253.28[2]                                                          | 222.25[1]                                                                      | 381.37[3]                                                                         |
| LogP                     | 2.1 (Predicted)                                      | 0.89[2]                                                            | -0.3[1]                                                                        | 3.5 (Approx.)                                                                     |
| pKa                      | Not available                                        | 5.7[2]                                                             | 7.2, 9.0[4]                                                                    | 11.1<br>(Sulfonamide)                                                             |
| Water Solubility         | Low (Predicted)                                      | Slightly soluble (0.5 g/L)[5]                                      | Very slightly soluble[4]                                                       | Insoluble[6]                                                                      |

### Analysis of Physicochemical Properties:

**N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** exhibits a moderate predicted lipophilicity (LogP 2.1), suggesting it may have reasonable membrane permeability. Its molecular weight is in a similar range to sulfamethoxazole. In contrast, acetazolamide is more polar (LogP -0.3), which is consistent with its role as a diuretic acting on renal tubules.

Celecoxib is the most lipophilic of the compared compounds, a characteristic that facilitates its distribution into inflamed tissues. The lack of experimental pKa and water solubility data for **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** is a notable gap in its full physicochemical characterization.

## Comparative Biological Activity

This section delves into the known biological activities of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** and compares them with the activities of the selected sulfonamides in relevant assays.

### Enzyme Inhibition: A Multifaceted Profile

#### a) Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of cholinesterases is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some sulfonamides have been shown to possess anticholinesterase activity.

| Compound                                                | Target Enzyme                | IC <sub>50</sub> (μM) |
|---------------------------------------------------------|------------------------------|-----------------------|
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE)  | 75 ± 0.83             |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | 89 ± 0.79             |
| Donepezil (Reference)                                   | Acetylcholinesterase (AChE)  | 0.022                 |
| Rivastigmine (Reference)                                | Butyrylcholinesterase (BChE) | 4.33 - 8.52           |

\*Note: Data is for the N-methylated analog of the topic compound.

N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide shows moderate inhibitory activity against both AChE and BChE. However, its potency is significantly lower than that of established Alzheimer's drugs like Donepezil. Further structural modifications would be necessary to enhance its affinity for the active sites of these enzymes.

#### b) Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development.

| Compound                                                    | Target Enzyme      | IC <sub>50</sub> (μM) |
|-------------------------------------------------------------|--------------------|-----------------------|
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide* | Lipoxygenase (LOX) | 57 ± 0.97             |
| Quercetin (Reference)                                       | Lipoxygenase (LOX) | 4.84                  |

\*Note: Data is for a benzoylated derivative of the N-methylated analog of the topic compound.

A derivative of the N-methylated analog of the topic compound has demonstrated inhibitory activity against lipoxygenase, suggesting a potential anti-inflammatory role. However, its potency is modest compared to the natural flavonoid quercetin.

### c) Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma. Acetazolamide is a classic example of a sulfonamide-based carbonic anhydrase inhibitor.

| Compound                                       | Target Enzyme | K <sub>i</sub> (nM) |
|------------------------------------------------|---------------|---------------------|
| N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | hCA I, hCA II | Not available       |
| Acetazolamide                                  | hCA I         | 250                 |
| Acetazolamide                                  | hCA II        | 12.5                |

hCA: human Carbonic Anhydrase

Currently, there is no publicly available experimental data on the carbonic anhydrase inhibitory activity of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**. Based on its structure, which contains an unsubstituted sulfonamide nitrogen, it could potentially interact with the zinc ion in the active site of carbonic anhydrases. However, without experimental validation, this remains speculative.

## Antibacterial Activity

Sulfonamides were among the first effective antimicrobial agents. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

| Compound                                       | Target Organism    | MIC (µg/mL)                      |
|------------------------------------------------|--------------------|----------------------------------|
| N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | E. coli, S. aureus | Not available                    |
| Sulfamethoxazole                               | E. coli            | >64                              |
| Sulfamethoxazole                               | S. aureus          | Not available in provided search |

MIC: Minimum Inhibitory Concentration

There is no readily available data on the antibacterial activity of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**. The classic antibacterial sulfonamides, like sulfamethoxazole, possess a para-amino group on the benzene ring attached to the sulfonamide, which is crucial for mimicking the natural substrate, para-aminobenzoic acid (PABA). The hydroxyl group in the para-position of the topic compound may not effectively mimic PABA, potentially explaining the lack of reported antibacterial activity.

## Mechanisms of Action: Visualized Pathways

To better understand the comparative activities, it is essential to visualize the mechanisms of action of these sulfonamides.

### Antibacterial Mechanism of Sulfonamides

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme in the folic acid synthesis pathway of bacteria. This pathway is absent in humans, who obtain folic acid from their diet, providing the basis for the selective toxicity of these drugs.



[Click to download full resolution via product page](#)

Caption: Competitive inhibition of dihydropteroate synthase by sulfamethoxazole.

#### Carbonic Anhydrase Inhibition by Sulfonamides

Sulfonamide carbonic anhydrase inhibitors coordinate to the zinc ion in the enzyme's active site, preventing the binding of a water molecule necessary for the hydration of carbon dioxide.



[Click to download full resolution via product page](#)

Caption: Mechanism of carbonic anhydrase inhibition by acetazolamide.

## Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key biological assays are provided below.

### Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

- Acetylcholinesterase (from electric eel or human recombinant)
- Acetylthiocholine iodide (ATCl) - Substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (0.1 M, pH 8.0)
- Test compound (**N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**) and reference inhibitor (e.g., Donepezil)
- 96-well microplate and plate reader

Procedure:

- Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
- Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

- Initiate the reaction by adding 10  $\mu$ L of ATCI solution.
- Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
- Calculate the rate of reaction for each concentration.
- Determine the percentage of inhibition relative to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the  $IC_{50}$  value.

## Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate, which can be detected spectrophotometrically.

### Materials:

- Lipoxygenase (from soybean or human recombinant)
- Linoleic acid or arachidonic acid - Substrate
- Borate buffer (0.2 M, pH 9.0)
- Test compound and reference inhibitor (e.g., Quercetin)
- 96-well UV-transparent microplate and plate reader

### Procedure:

- Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
- In a UV-transparent 96-well plate, add buffer, the test compound at various concentrations, and the lipoxygenase enzyme solution.
- Incubate the mixture for 5 minutes at room temperature.
- Initiate the reaction by adding the substrate solution (linoleic acid or arachidonic acid).

- Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.
- Calculate the rate of reaction for each concentration.
- Determine the percentage of inhibition relative to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the  $IC_{50}$  value.

## Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

### Materials:

- Carbonic anhydrase (human erythrocyte, e.g., hCA I or hCA II)
- p-Nitrophenyl acetate (p-NPA) - Substrate
- Tris-HCl buffer (50 mM, pH 7.4)
- Test compound and reference inhibitor (e.g., Acetazolamide)
- 96-well microplate and plate reader

### Procedure:

- Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add buffer, the test compound at various concentrations, and the carbonic anhydrase solution.
- Pre-incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the p-NPA substrate solution.
- Measure the absorbance at 400 nm at regular intervals for 10-20 minutes.

- Calculate the rate of reaction for each concentration.
- Determine the percentage of inhibition relative to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the  $IC_{50}$  value.

## Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of a compound.

### Materials:

- Bacterial strains (e.g., *E. coli*, *S. aureus*)
- Mueller-Hinton agar plates
- Sterile cork borer or pipette tips
- Test compound and reference antibiotic (e.g., Sulfamethoxazole)
- Incubator

### Procedure:

- Prepare a standardized inoculum of the test bacteria.
- Spread the bacterial inoculum evenly over the surface of a Mueller-Hinton agar plate.
- Aseptically create wells in the agar using a sterile cork borer.
- Add a known concentration of the test compound solution to each well. A well with the solvent alone serves as a negative control, and a well with a known antibiotic serves as a positive control.
- Incubate the plates at 37°C for 18-24 hours.

- Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

## Conclusion and Future Directions

This comparative guide highlights that while **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** and its derivatives exhibit some interesting biological activities, particularly as moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, they currently lack the potency of established drugs in these areas. Furthermore, a significant knowledge gap exists regarding their potential as carbonic anhydrase inhibitors and antibacterial agents, areas where other sulfonamides have excelled.

Future research on **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** should focus on:

- Comprehensive Biological Screening: Experimentally determining its inhibitory activity against a panel of human carbonic anhydrase isoforms and its minimum inhibitory concentrations against a range of pathogenic bacteria.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify structural modifications that can enhance potency and selectivity for specific targets.
- In Vivo Studies: If potent and selective compounds are identified, progressing to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these areas, the full therapeutic potential of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** and its related chemical space can be more thoroughly elucidated.

## References

- U. J. Griesser, A. Burger, K. Mereiter, "The Polymorphic Drug Substances of the European Pharmacopoeia. Part 9. Physicochemical Properties and Crystal Structure of Acetazolamide Crystal Forms," *Journal of Pharmaceutical Sciences*, vol. 86, no. 3, pp. 352-358, 1997. [\[Link\]](#)
- PubChem. Acetazolamide. [\[Link\]](#)
- PubChem. **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**. [\[Link\]](#)
- PubChem. Sulfamethoxazole. [\[Link\]](#)
- PubChem. Celecoxib. [\[Link\]](#)

- S. Y. Abbas, et al., "Synthesis of new sulfonamides as lipoxygenase inhibitors," *Bioorganic & Medicinal Chemistry Letters*, vol. 22, no. 8, pp. 2806-2810, 2012. [\[Link\]](#)
- M. Senturk, et al., "Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions," *Archiv der Pharmazie*, vol. 357, no. 6, e2300545, 2024. [\[Link\]](#)
- I. Gulcin, et al., "Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds," *Archiv der Pharmazie*, vol. 346, no. 8, pp. 582-593, 2013. [\[Link\]](#)
- K. Ngu, et al., "Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase," *Bioorganic & Medicinal Chemistry Letters*, vol. 21, no. 14, pp. 4141-4145, 2011. [\[Link\]](#)
- S. H. S. Bodla, et al., "Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method," *Research Journal of Pharmacy and Technology*, vol. 14, no. 1, pp. 1-6, 2021. [\[Link\]](#)
- A. Rauf, et al., "Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin," *Journal of Enzyme Inhibition and Medicinal Chemistry*, vol. 21, no. 6, pp. 741-748, 2006. [\[Link\]](#)
- C. T. Supuran, et al., "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry," *ACS Medicinal Chemistry Letters*, vol. 5, no. 6, pp. 693-698, 2014. [\[Link\]](#)
- INCHEM. Acetazolamide (PIM 005). [\[Link\]](#)
- A. Krátký, et al., "Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE," *Molecules*, vol. 26, no. 11, p. 3275, 2021. [\[Link\]](#)
- IARC Publications. SULFAMETHOXAZOLE 1.
- B. K. Singh, et al., "Inhibitory Evaluation of Sulfonamide Chalcones on  $\beta$ -Secretase and Acylcholinesterase," *Molecules*, vol. 20, no. 12, pp. 21548-21564, 2015. [\[Link\]](#)
- IARC Publications. SULFAMETHOXAZOLE 1.
- A. A. El-Sayed, et al., "Formulation and Evaluation of Solid Dispersion of Celecoxib," *British Journal of Pharmaceutical and Medical Research*, vol. 6, no. 1, pp. 1-8, 2021. [\[Link\]](#)
- PubChem. Sulfamethoxazole. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. bepls.com [[bepls.com](https://bepls.com)]
- 4. Acetazolamide (PIM 005) [[inchem.org](https://inchem.org)]
- 5. publications.iarc.who.int [[publications.iarc.who.int](https://publications.iarc.who.int)]
- 6. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage \_Chemicalbook [[chemicalbook.com](https://chemicalbook.com)]
- To cite this document: BenchChem. [A Comparative Analysis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide and Other Prominent Sulfonamides]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086529#comparative-analysis-of-n-4-hydroxyphenyl-4-methylbenzenesulfonamide-with-other-sulfonamides>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)